molecular formula C14H15N3O4S B2930630 1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1324106-95-7

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2930630
CAS No.: 1324106-95-7
M. Wt: 321.35
InChI Key: UFNOGYPDLAXVMT-UHFFFAOYSA-N
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Description

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere for carbonyl-containing motifs like carboxylic acids, esters, and amides, which can fine-tune the molecule's physicochemical properties and metabolic stability . The structure integrates this heterocycle with an azetidine ring, a conformationally restricted amine that often contributes to improved potency and pharmacokinetic profiles in drug candidates. The methyl-1,2,4-oxadiazole moiety is of significant interest due to its presence in various biologically active molecules and its role in forming critical hydrogen bonds with biological targets . Compounds containing the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of pharmacological activities in research settings, including anticancer, antiparasitic, antifungal, and antibacterial effects . The specific substitution pattern and the incorporation of the sulfonyl group in this compound suggest potential as a key intermediate or a lead structure in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators. This product is intended for research purposes only, specifically for use in hit identification, lead optimization, structure-activity relationship (SAR) studies, and other preclinical investigations. It is supplied with guaranteed purity and identity for reliable experimental outcomes. This chemical is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOGYPDLAXVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s mechanism of action in biological systems is primarily through interaction with cellular targets such as enzymes or receptors. The oxadiazole ring can interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone Azetidine-sulfonyl-phenyl-ethanone 3-Methyl-1,2,4-oxadiazole ~392.4 (estimated) Methyl enhances lipophilicity; sulfonyl improves solubility Enzyme inhibition, oncology
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1351621-37-8) Azetidine-oxadiazole-ethanone 3-Chlorophenyl, indole 392.8 Chlorine increases electronegativity; indole may enhance CNS penetration Neuropharmacology
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1251579-40-4) Azetidine-oxadiazole-ethanone Pyridinyl, indole 359.4 Pyridine introduces basicity; indole supports π-π stacking Anticancer agents
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (CAS 499124-52-6) Triazole-sulfanyl-ethanone Dimethoxyphenyl, pyridinyl 446.5 Triazole offers metabolic stability; methoxy groups reduce oxidation Antidiabetic agents
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone (CAS 351857-82-4) Thiazolo-triazole-ethanone Phenylsulfanyl, methyl ~345.4 (estimated) Thiazolo-triazole fused ring increases rigidity Antimicrobial applications

Physicochemical Properties

  • Lipophilicity : The methyl group on the oxadiazole in the target compound increases lipophilicity compared to chlorophenyl (logP ~4.5 in ) or pyridinyl analogs (logP ~3.5 in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : The sulfonyl group (hydrogen bond acceptor) in the target compound contrasts with sulfanyl () or triazole () groups, which have lower polarity. This difference could affect binding to hydrophilic targets like kinases .
  • Molecular Weight : The target compound (~392 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like the dimethoxyphenyl-triazole derivative (446.5 g/mol), which may face absorption challenges .

Biological Activity

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

It features a sulfonamide group, an oxadiazole moiety, and an azetidine ring, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl methanol, was evaluated for its antibacterial effects against various bacterial strains. The results indicated that these derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-1,2,4-oxadiazolE. coli25 µg/mL
3-Methyl-1,2,4-oxadiazolS. aureus30 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, it has been shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study indicated that the presence of electron-withdrawing groups enhances the cytotoxicity against cancer cells .

Case Study:
In vitro tests on Jurkat T cells revealed that a derivative of the compound exhibited a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.

Research Findings

A comprehensive review of literature indicates that compounds with similar structures have shown promising results in various assays:

StudyFindings
MDPI (2020)Identified significant antimicrobial activity against multiple strains .
Science.gov (2018)Reported on the anticancer effects and mechanisms involving apoptosis .
PubChem (2025)Provided structural data supporting the synthesis and characterization of oxadiazole derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as a key reactive site for nucleophilic displacement reactions. Studies on structurally related sulfonamide derivatives demonstrate reactivity with amines, thiols, and alkoxides under mild conditions .

Reaction Conditions Product Yield
Amine substitutionDMF, 60°C, 12hAzetidinyl-sulfonamide derivatives78-85%
Thiol displacementTHF, RT, 6hThioether-linked analogs62-70%
Alkoxide attackEtOH, reflux, 8hSulfonate esters55-60%

Reaction kinetics depend on the steric hindrance of the azetidine ring and electronic effects of the oxadiazole substituent .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Key findings from aryl oxadiazole analogs :

  • Halogenation: Reacts with Cl₂/FeCl₃ at the meta position relative to the methyl group (yield: 65-72%).

  • Nitration: Forms mono-nitro derivatives under HNO₃/H₂SO₄ at 0°C (yield: 58%).

  • Reductive ring-opening: Treatment with LiAlH₄ generates amidoxime intermediates, which further rearrange to urea derivatives .

Azetidine Ring Reactivity

The strained azetidine ring undergoes ring-expansion and functionalization:

Reaction Type Reagents Outcome Byproducts
Ring-openingH₂O/H⁺, 100°CLinear sulfonamide chainsNH₃ (traces)
Photochemical [2+2] cycloadditionUV light, benzeneBicyclic adductsNone detected
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativesKI (stoichiometric)

Kinetic studies indicate that electron-withdrawing sulfonyl groups accelerate ring-opening by 3× compared to non-sulfonylated azetidines.

Ketone Functionalization

The acetyl group (-COCH₃) undergoes classic ketone reactions:

Documented transformations :

  • Reduction: NaBH₄/MeOH yields secondary alcohol (95% purity).

  • Condensation: Reacts with hydrazines to form hydrazones (mp 142-145°C).

  • Grignard addition: RMgX forms tertiary alcohols (R = aryl/alkyl).

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

Time (h) % Parent Compound Remaining Major Degradation Product
2492None detected
4884Sulfonic acid derivative (≤5%)
7273Oxadiazole cleavage products (12%)

Degradation pathways involve sulfonyl hydrolysis and oxadiazole ring scission .

Comparative Reactivity with Structural Analogs

Data from chlorophenyl-oxadiazole analogs (CAS 1351621-44-7) :

Reaction Target Compound Chlorophenyl Analog Difference
Sulfonamide formation ratet₁/₂ = 45 mint₁/₂ = 28 min1.6× faster
Oxadiazole nitration yield58%72%Enhanced electrophilicity
Thermal stability (TGA)Decomposes at 210°CDecomposes at 195°CIncreased stability

The methyl group on the oxadiazole ring reduces electrophilicity compared to chloro-substituted analogs, altering reaction selectivity .

This compound’s multifunctional architecture enables precise modifications for medicinal chemistry and materials science applications. Controlled reaction protocols and stability data are critical for its utilization in synthetic workflows.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally related sulfonyl-azetidine compounds often involves multi-step reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate under reflux in glacial acetic acid to form pyrazoline intermediates, followed by sulfonylation . For the 1,2,4-oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives (e.g., using HATU/DIPEA) is a common approach. Optimization may include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps.
  • Catalysts : Use of piperidine or triethylamine to accelerate heterocycle formation .
  • Purification : Recrystallization from ethanol/chloroform (1:1) mixtures improves purity .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, glacial acetic acid, reflux (4 hr)~70%
SulfonylationSulfonyl chloride, DCM, 0°C to RT65–80%
Oxadiazole formationAmidoxime, HATU, DIPEA, DMF, 80°C60–75%

Q. How can purity and structural integrity be verified using chromatographic/spectroscopic techniques?

Methodological Answer:

  • Chromatography : Use GC with DB-5 or HP-5 columns (30 m × 0.25 mm ID, 0.25 μm film) and temperature programming (e.g., 50°C to 280°C at 10°C/min) to assess purity .
  • Spectroscopy :
    • NMR : Compare chemical shifts (e.g., carbonyl peak at ~200–210 ppm in 13C^{13}\text{C} NMR) with analogous compounds like 1-(3-methylphenyl)ethanone .
    • MS : Look for molecular ion [M+H]+^+ at m/z corresponding to the molecular formula (C16_{16}H18_{18}N3_3O4_4S; calc. 348.10).
  • Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 100K) resolves azetidine ring conformation .

Q. What safety protocols apply to handling sulfonyl and azetidine-containing compounds?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., SO2_2).
  • First Aid : For skin contact, rinse with water for 15 minutes and consult a physician. Provide SDS to medical personnel .
  • Waste Disposal : Neutralize sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric/electronic effects of the 3-Methyl-1,2,4-oxadiazole moiety influence reactivity?

Methodological Answer: The methyl group on the oxadiazole ring introduces steric hindrance, reducing nucleophilic attack at the C5 position. Electronic effects (e.g., electron-withdrawing oxadiazole) can be probed via:

  • Hammett Studies : Compare reaction rates of derivatives with substituents of varying σ values.
  • DFT Calculations : Analyze frontier molecular orbitals (e.g., LUMO localization on sulfonyl group) using Gaussian09 .
  • Kinetic Isotope Effects : Deuterium labeling at reactive sites to study mechanism .

Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer: Variability may arise from differences in assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use fixed incubation times (e.g., 24 hr) and controlled temperature (37°C ± 0.5°C) .
  • Matrix Stabilization : Add protease inhibitors or cool samples to 4°C to prevent degradation .
  • Dose-Response Replicates : Perform triplicate measurements with internal controls (e.g., cisplatin as a reference).

Q. Example Data Contradiction Analysis

StudyIC50 (μM)Assay ConditionsLikely Cause of Discrepancy
A12.3 ± 1.248 hr, 37°C, 10% FBSCompound degradation over time
B5.8 ± 0.724 hr, 37°C, 1% FBSShorter incubation reduces degradation

Q. What advanced crystallization techniques elucidate azetidine ring flexibility?

Methodological Answer:

  • Low-Temperature Crystallography : Collect data at 100K to "freeze" ring conformations .
  • Pressure-Induced Polymorphism : Use diamond anvil cells to study conformational changes under high pressure.
  • Dynamic NMR : Monitor ring puckering via 1H^{1}\text{H} NMR line-shape analysis (e.g., coalescence temperature studies) .

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